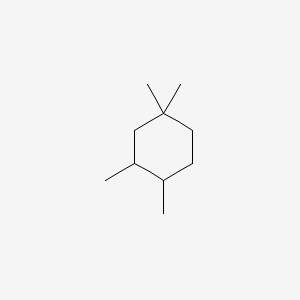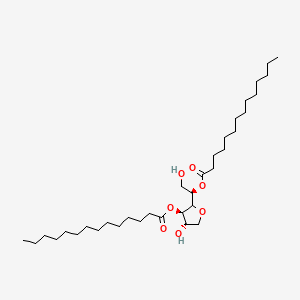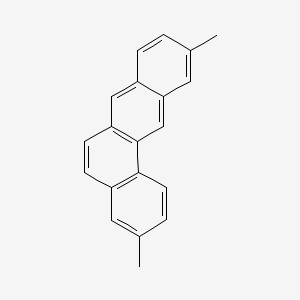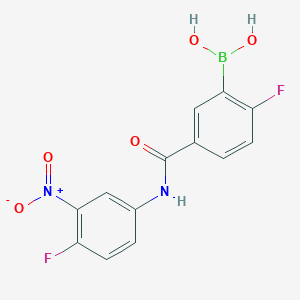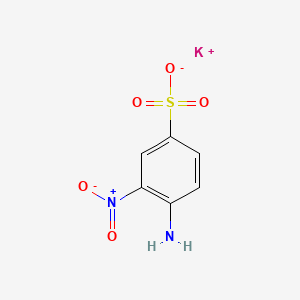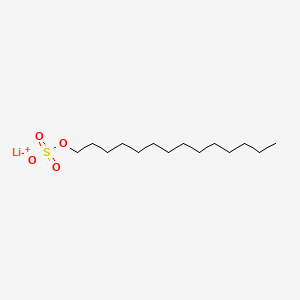
Lithium tetradecyl sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium tetradecyl sulphate is an anionic surfactant, which means it has a negatively charged sulfate group attached to a long hydrophobic alkyl chain. This compound is known for its surface-active properties, making it useful in various industrial and scientific applications. It is similar in structure to sodium tetradecyl sulfate, which is commonly used in medical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lithium tetradecyl sulphate can be synthesized through the sulfonation of tetradecyl alcohol followed by neutralization with lithium hydroxide. The general reaction involves the following steps:
Sulfonation: Tetradecyl alcohol reacts with sulfur trioxide or chlorosulfonic acid to form tetradecyl sulfate.
Neutralization: The resulting tetradecyl sulfate is then neutralized with lithium hydroxide to produce this compound.
Industrial Production Methods
In industrial settings, the production of this compound typically involves continuous processes where tetradecyl alcohol is continuously fed into a reactor with sulfur trioxide or chlorosulfonic acid. The reaction mixture is then neutralized with lithium hydroxide in a separate reactor. The final product is purified and dried to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Lithium tetradecyl sulphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the sulfate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Tetradecyl alcohol.
Substitution: Various substituted tetradecyl compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Lithium tetradecyl sulphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes, including emulsification and solubilization.
Biology: Employed in cell lysis and protein extraction protocols due to its ability to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems and as a sclerosing agent for treating varicose veins.
Industry: Utilized in the formulation of detergents, shampoos, and other personal care products due to its surfactant properties.
Mecanismo De Acción
The mechanism of action of lithium tetradecyl sulphate primarily involves its ability to reduce surface tension and disrupt lipid membranes. This is achieved through the interaction of its hydrophobic alkyl chain with lipid bilayers, leading to membrane destabilization and solubilization of membrane components. In medical applications, it acts as a sclerosing agent by causing irritation and subsequent fibrosis of the treated veins.
Comparación Con Compuestos Similares
Similar Compounds
Sodium tetradecyl sulfate: Similar in structure and function, commonly used in medical and industrial applications.
Potassium tetradecyl sulfate: Another similar compound with comparable surfactant properties.
Uniqueness
Lithium tetradecyl sulphate is unique due to the presence of lithium, which can impart different physicochemical properties compared to its sodium and potassium counterparts. For example, lithium ions can influence the solubility and stability of the compound in various solvents, making it suitable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
52886-14-3 |
|---|---|
Fórmula molecular |
C14H29LiO4S |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
lithium;tetradecyl sulfate |
InChI |
InChI=1S/C14H30O4S.Li/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17;/h2-14H2,1H3,(H,15,16,17);/q;+1/p-1 |
Clave InChI |
MLDSWUBFGPXMOM-UHFFFAOYSA-M |
SMILES canónico |
[Li+].CCCCCCCCCCCCCCOS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


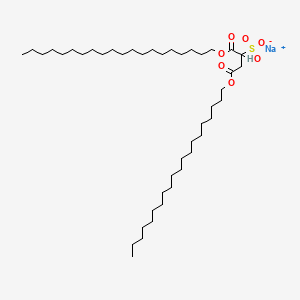

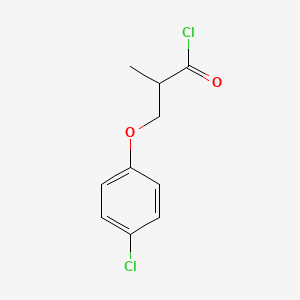
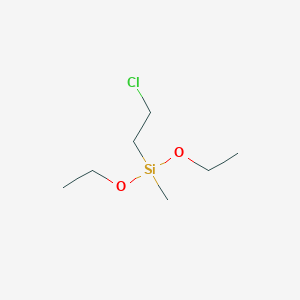

![Ethanone, 2-(cyclopropylaMino)-1-[4-[(2,4-dichlorophenoxy)Methyl]-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-](/img/structure/B12643949.png)

